molecular formula C30H54N6O11S B609440 N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester CAS No. 2100306-76-9

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester

Cat. No.: B609440
CAS No.: 2100306-76-9
M. Wt: 706.85
InChI Key: ZZZFELOBFYPAJE-WWPJHQMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, a biotin moiety, and a PEG spacer. This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine, due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of biotin. This is achieved by reacting biotin with a PEG spacer, such as PEG4, under controlled conditions.

    Azidation: The next step involves the introduction of an azide group to the PEGylated biotin. This is typically done by reacting the PEGylated biotin with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Esterification: The final step involves the esterification of the azido-PEGylated biotin with a methyl ester group. This is achieved by reacting the azido-PEGylated biotin with a suitable esterifying agent, such as methanol, under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Comparison with Similar Compounds

Uniqueness: N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is unique due to the presence of both an azide group and a biotin moiety, which allows for dual functionality in bioconjugation and targeting applications. The PEG spacer enhances its solubility and stability in aqueous media, making it highly versatile for various scientific research applications .

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZFELOBFYPAJE-WWPJHQMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Reactant of Route 2
Reactant of Route 2
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Reactant of Route 3
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Reactant of Route 4
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Reactant of Route 5
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Reactant of Route 6
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.